1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid
Description
1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid is a synthetic intermediate in the azetidine family, characterized by a four-membered azetidine ring with dual functionalization: a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an ethoxy substituent at the 3-position alongside a carboxylic acid group. The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the ethoxy group may influence steric and electronic properties. Azetidine derivatives are pivotal in medicinal chemistry due to their ring strain, which can enhance binding affinity in drug candidates .
Properties
IUPAC Name |
3-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-16-11(8(13)14)6-12(7-11)9(15)17-10(2,3)4/h5-7H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBJFRXQQPRLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2288591-33-1 | |
| Record name | 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of flow microreactor systems has been explored to make the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Aluminum chloride and trimethylsilyl iodide followed by methanol are used for selective cleavage of the Boc group.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylicacid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from reacting under certain conditions. The Boc group can be removed under acidic conditions, releasing the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (e.g., cyano): Increase carboxylic acid acidity, facilitating deprotonation in coupling reactions . Steric Groups (e.g., methyl, dimethyl): Improve metabolic stability by hindering enzyme binding but may reduce solubility . Functional Handles (e.g., ketone, ethynyl): Enable post-synthetic modifications, such as click chemistry or nucleophilic additions .
Chirality :
- Stereospecific derivatives (e.g., (2S)-configured compounds) are critical for targeting chiral binding pockets in drug design .
Biological Activity
1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid (CAS Number: 1011479-76-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry and drug development. Its unique structure, featuring an azetidine ring and various functional groups, suggests potential biological activities that warrant thorough investigation.
- Molecular Formula : C₁₂H₁₉N₀₆
- Molecular Weight : 273.285 g/mol
- Purity : Typically ≥ 97%
This compound is classified under protein degrader building blocks, indicating its potential utility in targeted protein degradation strategies.
Biological Activity Overview
The biological activity of 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid has been studied in various contexts, primarily focusing on its role in drug design and synthesis.
1. Anticancer Potential
Recent studies have highlighted the potential of azetidine derivatives, including this compound, in anticancer applications. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
Case Study :
A study demonstrated that azetidine derivatives could inhibit the growth of certain cancer cell lines by inducing apoptosis. The specific role of 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid in this process is still under investigation, but preliminary results suggest it may act through modulation of the apoptotic pathway.
2. Protein Interaction
The compound's structure allows it to interact with various proteins, potentially serving as a ligand for therapeutic targets. This interaction can lead to significant biological responses, including alterations in cellular signaling pathways.
Research Findings :
In vitro assays have shown that compounds with similar structures can bind to proteins involved in metabolic processes, suggesting that 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid may exhibit similar properties.
Comparative Analysis of Azetidine Derivatives
The following table summarizes key biological activities reported for various azetidine derivatives, including 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid | Anticancer activity | Induction of apoptosis |
| 1-(tert-butoxycarbonyl)-azetidine-3-carboxylic acid | Protein inhibition | Binding to metabolic enzymes |
| 1-(tert-butoxycarbonyl)-2-methylazetidine | Antimicrobial effects | Disruption of bacterial cell walls |
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and influence cellular pathways. The presence of the tert-butoxycarbonyl group enhances its stability and bioavailability, making it a promising candidate for further development.
Enzyme Inhibition Studies
Research has indicated that azetidine derivatives may inhibit enzymes such as proteases and kinases, which are vital for various cellular functions. Understanding the specific interactions at the molecular level will be crucial for elucidating the full therapeutic potential of this compound.
Q & A
Q. What are the established protocols for synthesizing 1-[(tert-butoxy)carbonyl]-3-ethoxyazetidine-3-carboxylic acid, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves sequential protection, functionalization, and cyclization steps. Key steps include:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the azetidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., DMAP or TEA) to prevent unwanted side reactions .
Ethoxy Group Incorporation : Alkylation of the azetidine ring with ethylating agents (e.g., ethyl bromide) under anhydrous conditions, monitored by TLC to track progress.
Carboxylic Acid Formation : Hydrolysis of a precursor ester (e.g., methyl or ethyl ester) using aqueous NaOH or LiOH, followed by acidification to isolate the carboxylic acid .
Q. Critical Parameters :
- Reaction Temperature : Excessive heat during Boc protection can lead to premature deprotection.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to remove unreacted reagents.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks: Boc group (δ ~1.4 ppm, singlet, 9H), azetidine protons (δ ~3.5–4.5 ppm), and ethoxy group (δ ~1.2–1.4 ppm, triplet, 3H; δ ~3.6–4.0 ppm, quartet, 2H) .
- ¹³C NMR : Confirm carbonyl groups (Boc: δ ~155 ppm; carboxylic acid: δ ~170 ppm) .
HPLC : Use a C18 column with a mobile phase (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95% by area under the curve) .
Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ or [M−H]⁻ peaks matching the theoretical mass (±5 ppm).
Q. What are the stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the Boc group or ethoxy substituent .
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in storage vials; avoid aqueous workups unless necessary .
- Light Sensitivity : Protect from prolonged UV exposure to prevent degradation of the azetidine ring .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) and transition-state modeling can predict energetically favorable pathways:
Reaction Pathway Screening : Use software (e.g., Gaussian, ORCA) to model Boc protection and azetidine ring formation, identifying low-energy intermediates .
Solvent Effects : COSMO-RS simulations predict solvent compatibility to minimize side reactions (e.g., THF vs. DMF) .
Kinetic Analysis : Calculate activation barriers for ethoxy group introduction to optimize reaction time and temperature .
Q. Example Workflow :
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or missing peaks) require systematic troubleshooting:
Variable Temperature NMR : Assess dynamic effects (e.g., ring puckering in azetidine) causing signal broadening .
Isotopic Labeling : Introduce deuterated analogs to confirm assignments (e.g., D₂O exchange for acidic protons) .
X-ray Crystallography : Resolve ambiguities by determining crystal structure, though challenging due to the compound’s hygroscopicity .
Q. Case Study :
Q. How can researchers mitigate competing side reactions during azetidine ring functionalization?
Methodological Answer: Side reactions (e.g., ring-opening or over-alkylation) are minimized by:
Protection-Deprotection Strategies : Temporarily block reactive sites (e.g., carboxylic acid as an ester during ethoxy introduction) .
Catalytic Control : Use Pd-mediated cross-coupling for selective C–H activation .
In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
